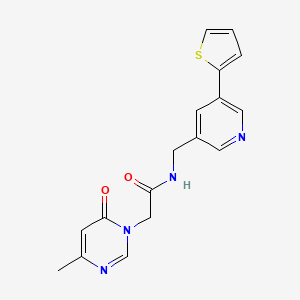

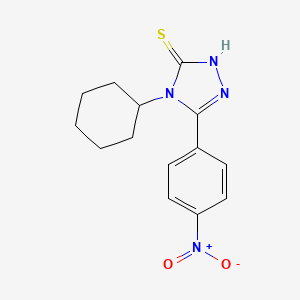

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, involves the formation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. The synthesis process is designed to explore the structure-affinity relationship (SAFIR) for binding at human dopamine D4 and D2 receptor subtypes. The synthesis of these compounds is not explicitly detailed in the provided papers, but it is implied that standard organic synthesis techniques are employed to construct the piperazine and benzamide components and to link them together .

Molecular Structure Analysis

The molecular structure of compounds similar to the one is designed to target the dopamine D4 receptor with high affinity. The presence of a 4-chlorophenyl group is a common feature in these molecules, which is known to contribute to the binding affinity. The structure-affinity relationship study indicates that the specific arrangement of these groups is critical for the activity of the compounds. The exact molecular structure analysis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide is not provided, but the related structures suggest a careful design to optimize receptor binding .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and interaction of these compounds with their biological targets are not detailed in the abstracts. However, it can be inferred that the compounds undergo typical amide bond formation reactions during synthesis and likely interact with the dopamine D4 receptor through a combination of hydrophobic and aromatic interactions, as well as potential hydrogen bonding with the receptor's active site .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are not explicitly mentioned. However, based on the structural characteristics of the compounds, one can predict that they are likely to be solid at room temperature and may have moderate solubility in organic solvents, which is typical for benzamide derivatives. The presence of fluorine atoms and a piperazine ring may influence the lipophilicity and, consequently, the pharmacokinetic properties of the compound .

科学的研究の応用

Chelating Ligand Applications in Chemistry

Triazoles, including those structurally related to the compound , have been extensively studied for their utility as chelating ligands. In the case of rhenium(I) carbonyl complexes, triazole-containing ligands have been shown to exhibit remarkable redox stability and versatile donor/acceptor properties. These characteristics are beneficial for applications in homogeneous- and electro-catalysis, photochemistry, and electrochemistry (Suntrup et al., 2017).

Antimicrobial and Antifungal Activities

Compounds featuring triazole and benzamide groups have demonstrated significant antimicrobial and antifungal activities. The synthesis of novel 1,2,4-triazole derivatives has been linked to the development of agents with good to moderate activities against a range of microorganisms, suggesting their potential utility in addressing drug-resistant infections (Bektaş et al., 2007). Moreover, triazole derivatives with piperidine side chains have shown improved in vitro antifungal activity over traditional azole drugs, indicating their promise for therapeutic applications (Yu et al., 2014).

Supramolecular and Coordination Chemistry

The unique properties of 1,2,3-triazoles, including their ability to engage in supramolecular interactions, make them attractive for use in coordination chemistry. Their versatility enables applications in anion recognition, catalysis, and photochemistry, extending well beyond the original scope of click chemistry. This adaptability underscores the potential of triazole-containing compounds in designing sophisticated chemical systems (Schulze & Schubert, 2014).

Novel Synthetic Routes and Chemical Properties

Research into compounds with triazole and benzamide components has also focused on developing novel synthetic routes and understanding their chemical properties. Studies have explored efficient syntheses and characterized the solubility thermodynamics and partitioning processes in biologically relevant solvents, contributing to the drug design and delivery field (Volkova et al., 2020).

特性

IUPAC Name |

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClF2N5O2/c22-14-2-4-16(5-3-14)29-12-19(26-27-29)21(31)28-9-7-15(8-10-28)25-20(30)13-1-6-17(23)18(24)11-13/h1-6,11-12,15H,7-10H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMXPZOPDGLVIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClF2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2546251.png)

![Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546255.png)

![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2546256.png)

![5-(4-Fluorophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2546262.png)

![3-[(2-Fluoro-3-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2546264.png)

![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2546268.png)

![6-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}nicotinamide](/img/structure/B2546270.png)